Cas no 132465-11-3 (CDC)

CDC structure
Nome do Produto:CDC
CDC Propriedades químicas e físicas
Nomes e Identificadores
-
- CDC
- CINNAMYL-3,4-DIHYDROXY-ALPHA-CYANOCINNAMATE
- 1-CYCLOHEXYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE METHIODIDE(CDC)
- (E,Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenyl-2-propenyl ester
- CINNAMYL-3,4-DIHYDROXY-α-CYANOCINNAMATE
- Cinnamyl 3,4-dihydroxy-alpha-cyanocinnamate CDC
- 1-Cyclohexy1-3-(3-dimethylamino proply)carbodilimide methiodide
- [(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
- XGHYFEJMJXGPGN-UYHGDYIZSA-N
- G12487
- SCHEMBL9215428
- A-cyanocinnamate
- (2E)-3-phenylprop-2-en-1-yl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
- CDC 5-LO inhibitor
- Cinnamyl-3,4-dihydroxy-
- DA-72228
- HY-138688
- CDC 5-LO inhibitor?
- MFCD00210839
- Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate, >=98% (HPLC)
- GTPL5162
- CDC (Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate)
- MS-24747
- Cinnamyl 3,4-dihydroxy-.alpha.-cyanocinnamate
- Q27075808
- (E)-cinnamyl 2-cyano-3-(3,4-dihydroxyphenyl)acrylate
- 2-Cyano-3-(3,4-dihydroxyphenyl)-3-phenyl-2-propenyl ester-2-propenoic acid
- 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 3-phenyl-allyl ester
- CCG-207922
- CHEMBL37141
- CS-0166637
- 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)-
- 132465-11-3
- BDBM50011931
- 3-phenylallyl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylate
-
- MDL: MFCD00210839
- Inchi: InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+
- Chave InChI: XGHYFEJMJXGPGN-UYHGDYIZSA-N
- SMILES: C1=CC=C(/C=C/COC(/C(/C#N)=C/C2=CC(O)=C(O)C=C2)=O)C=C1
Propriedades Computadas
- Massa Exacta: 321.10000
- Massa monoisotópica: 321.10010796g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 6
- Complexidade: 525
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 90.6Ų
- XLogP3: 3.6
Propriedades Experimentais
- Densidade: 1.326
- Ponto de ebulição: 583.9 °C at 760 mmHg
- Ponto de Flash: 307 °C
- Solubilidade: DMSO: ≥15mg/mL
- PSA: 90.55000
- LogP: 3.26138
- Solubilidade: DMSO: ≥15mg/mL
CDC Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H317-H410
- Declaração de Advertência: P273-P280-P501
- Número de transporte de matérias perigosas:UN 3077 9 / PGIII
- WGK Alemanha:3
- Código da categoria de perigo: 43-50/53
- Instrução de Segurança: 36/37-60-61
-
Identificação dos materiais perigosos:
- Classe de Perigo:9
- Condição de armazenamento:room temp
CDC Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0166637-5mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 99.77% | 5mg |
$450.0 | 2022-04-27 | |
TRC | C263153-25mg |
CDC |
132465-11-3 | 25mg |
$ 161.00 | 2023-04-18 | ||
ChemScence | CS-0166637-10mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 99.77% | 10mg |
$750.0 | 2022-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200562-10 mg |
CDC, |
132465-11-3 | ≥98% | 10mg |
¥564.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200562A-50 mg |
CDC, |
132465-11-3 | ≥98% | 50mg |
¥2,324.00 | 2023-07-11 | |
DC Chemicals | DC44939-100mg |
CDC 5-LO inhibitor |
132465-11-3 | >98% | 100mg |
$300.0 | 2023-09-15 | |
DC Chemicals | DC44939-1g |
CDC 5-LO inhibitor |
132465-11-3 | >98% | 1g |
$1050.0 | 2023-09-15 | |
1PlusChem | 1P00116V-10mg |
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)- |
132465-11-3 | ≥97% | 10mg |
$109.00 | 2023-12-22 | |
1PlusChem | 1P00116V-50mg |
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)- |
132465-11-3 | ≥97% | 50mg |
$339.00 | 2023-12-22 | |
MedChemExpress | HY-138688-10mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 98.71% | 10mg |
¥1870 | 2024-04-20 |
CDC Literatura Relacionada
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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4. Back matter
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:132465-11-3)CDC

Pureza:99%/99%/99%
Quantidade:10mg/25mg/100mg
Preço ($):168.0/333.0/756.0